molecular formula C10H11N3O B2642674 5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole CAS No. 2320514-77-8

5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B2642674
CAS No.: 2320514-77-8
M. Wt: 189.218
InChI Key: LOXFPZFXUDWTEU-UHFFFAOYSA-N
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Description

5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. This compound features the 1,2,4-oxadiazole heterocycle, a privileged structure known for its bioisosteric properties, often serving as a stable surrogate for ester and amide functional groups . The integration of a pyridin-3-yl moiety provides a key pharmacophoric element, enhancing the molecule's ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets, which is crucial for developing potent therapeutic agents . This reagent holds significant promise in anticancer research. 1,2,4-Oxadiazole derivatives have demonstrated compelling bioactivity by targeting critical enzymes involved in cancer proliferation, such as thymidylate synthase, histone deacetylase (HDAC), and telomerase . Furthermore, its structural similarity to other pyridinyl-oxadiazole derivatives suggests potential utility as an antimicrobial agent. Research on analogous compounds has shown significant activity against pathogens like Escherichia coli , making this scaffold a valuable template for developing new antibacterial therapies . The compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-propan-2-yl-3-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-7(2)10-12-9(13-14-10)8-4-3-5-11-6-8/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXFPZFXUDWTEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NO1)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isopropyl hydrazine with pyridine-3-carboxylic acid, followed by cyclization with a suitable dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, facilitated by reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NaH or KOtBu in aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Properties

The 1,2,4-oxadiazole ring system has been extensively studied for its antimicrobial properties. Compounds containing this moiety, including 5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole, have demonstrated significant antibacterial and antifungal activities. Research indicates that derivatives of oxadiazoles exhibit effectiveness against various pathogens such as Staphylococcus aureus, Escherichia coli, and Candida albicans .

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameTarget PathogenActivity LevelReference
This compoundE. coliModerate
5-(Substituted Phenyl)-1,2,4-oxadiazolesS. aureusHigh
Amino Derivatives of 1,3,4-OxadiazolesC. albicansStrong

Anti-Cancer Activity

Research has shown that compounds based on the oxadiazole framework can act as RET kinase inhibitors, which are promising leads for cancer therapy. Specifically, studies have indicated that derivatives containing the pyridinyl moiety can inhibit cell proliferation associated with RET mutations . The biological activity of these compounds is attributed to their ability to interfere with cellular signaling pathways involved in tumor growth.

Table 2: Anti-Cancer Activity of Oxadiazole Derivatives

Compound NameMechanism of ActionCancer TypeReference
4-Chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)benzamidesRET Kinase InhibitionVarious
This compoundCell Proliferation InhibitionNon-Specified

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of oxadiazole derivatives have been documented in various studies. Compounds with specific substitutions on the oxadiazole ring have shown significant anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like Indomethacin . This suggests potential applications in treating inflammatory diseases.

Table 3: Anti-inflammatory Activity of Oxadiazole Derivatives

Compound NameActivity LevelComparison DrugReference
Substituted 1,2,4-OxadiazolesComparable to IndomethacinIndomethacin
5-Isopropyl DerivativeModerateAcetylsalicylic Acid

Synthesis and Modification

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carboxylic acids or their derivatives under controlled conditions. The structural modifications at the pyridine or oxadiazole rings can significantly influence the biological activity of the resulting compounds.

Table 4: Synthesis Methods for Oxadiazole Derivatives

Synthesis MethodDescriptionReference
Hydrazone ReactionReaction with carboxylic acids
Targeted SubstitutionModifications at pyridine or oxadiazole rings

Mechanism of Action

The mechanism of action of 5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Comparative Data

Compound Substituent (Position 5) Substituent (Position 3) Molecular Weight (g/mol) logP* Key Application/Activity
5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Isopropyl Pyridin-3-yl 217.25 ~2.5 Lead compound in receptor modulation
5-Propyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Propyl Pyridin-3-yl 203.23 ~2.1 Intermediate in antitumor agents
5-Cyclopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole Cyclopropyl Pyridin-3-yl 217.23 ~2.3 Metabolic stability studies
3,5-Di(pyridin-3-yl)-1,2,4-oxadiazole Pyridin-3-yl Pyridin-3-yl 236.24 ~1.8 Nicotinic receptor modulator
5-(2-Chloropyridin-3-yl)-3-(2,4-dimethylphenyl)-1,2,4-oxadiazole 2-Chloropyridin-3-yl 2,4-Dimethylphenyl 285.73 ~3.8 Agrochemical candidate

*Estimated using ChemDraw or similar tools.

Biological Activity

5-Isopropyl-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.

Overview of the Compound

This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyridine ring. The presence of the isopropyl group enhances its chemical reactivity and biological activity. This compound is being investigated for various therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities .

Synthesis

The synthesis of this compound typically involves the cyclization of isopropyl hydrazine with pyridine-3-carboxylic acid. Common dehydrating agents used in this process include phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The synthetic route can be optimized for yield and purity through modern techniques such as continuous flow reactors.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .

Anti-inflammatory Effects

In vivo studies have demonstrated that this compound can significantly reduce inflammation. For example, compounds in the oxadiazole family were tested for their ability to inhibit carrageenan-induced paw edema in rats. Results showed a dose-dependent reduction in edema compared to standard anti-inflammatory drugs like Indomethacin .

Anticancer Properties

The anticancer potential of this compound has been highlighted in several studies. A review noted that oxadiazole derivatives possess a broad spectrum of anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, compounds derived from this scaffold have shown cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism of action for this compound involves interactions with specific biological targets. These may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It may act as a modulator for receptors associated with pain and inflammation or those involved in cancer signaling pathways .

Case Studies

Several studies have reported on the biological activity of oxadiazole derivatives:

  • Antimicrobial Study : A series of oxadiazoles were tested against standard bacterial strains. The results indicated that modifications at the aromatic ring significantly influenced antimicrobial efficacy.
  • Anti-inflammatory Research : In a controlled study involving carrageenan-induced edema in rats, oxadiazole derivatives showed significant reduction in paw swelling compared to controls.
  • Anticancer Evaluation : A recent study evaluated the cytotoxic effects of several oxadiazole derivatives on MCF-7 cells and found promising results indicating potential for further development as anticancer agents .

Comparative Analysis

Compound Activity Type IC50 Values Reference
This compoundAntimicrobialVaries by strain
Oxadiazole Derivative AAnti-inflammatory25 mg/kg
Oxadiazole Derivative BAnticancer (MCF-7)15.63 µM

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